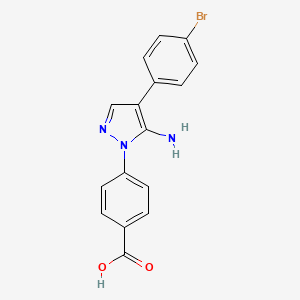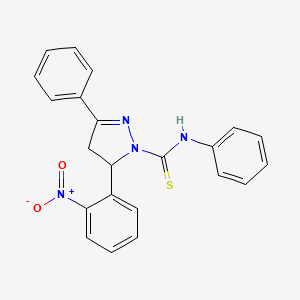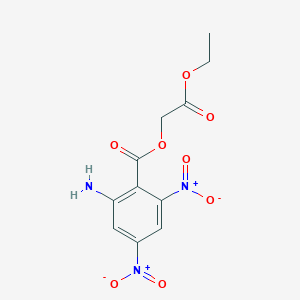
4-(5-Amino-4-(4-bromophenyl)-1H-pyrazol-1-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-Amino-4-(4-bromophenyl)-1H-pyrazol-1-yl)benzoic acid is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Amino-4-(4-bromophenyl)-1H-pyrazol-1-yl)benzoic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction is often catalyzed by heterogeneous catalysts such as alumina-silica-supported manganese dioxide in aqueous conditions . The reaction proceeds through the formation of an intermediate, which then undergoes further transformations to yield the desired pyrazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, the choice of solvents and catalysts can be optimized to ensure environmentally benign and cost-effective production.
化学反応の分析
Types of Reactions
4-(5-Amino-4-(4-bromophenyl)-1H-pyrazol-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromophenyl group can be reduced to form phenyl derivatives.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or Grignard reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the bromophenyl group can produce phenyl derivatives.
科学的研究の応用
4-(5-Amino-4-(4-bromophenyl)-1H-pyrazol-1-yl)benzoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Industry: It is used in the production of dyes, pigments, and other functional materials.
作用機序
The mechanism of action of 4-(5-Amino-4-(4-bromophenyl)-1H-pyrazol-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The amino and bromophenyl groups can interact with enzymes and receptors, leading to inhibition or activation of biological processes. For example, the compound may act as an inhibitor of certain kinases or as an antagonist of specific receptors, thereby modulating cellular signaling pathways .
類似化合物との比較
Similar Compounds
5-Amino-4-(4-bromophenyl)pyrazole: This compound shares the pyrazole core but lacks the benzoic acid moiety.
4-(4-Bromophenyl)-1H-pyrazole-3-carboxylic acid: Similar structure but with a carboxylic acid group at a different position.
4-(4-Bromophenyl)-1H-pyrazole-5-carboxylic acid: Another isomer with the carboxylic acid group at the 5-position.
Uniqueness
The uniqueness of 4-(5-Amino-4-(4-bromophenyl)-1H-pyrazol-1-yl)benzoic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the amino group and the benzoic acid moiety allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications.
特性
分子式 |
C16H12BrN3O2 |
|---|---|
分子量 |
358.19 g/mol |
IUPAC名 |
4-[5-amino-4-(4-bromophenyl)pyrazol-1-yl]benzoic acid |
InChI |
InChI=1S/C16H12BrN3O2/c17-12-5-1-10(2-6-12)14-9-19-20(15(14)18)13-7-3-11(4-8-13)16(21)22/h1-9H,18H2,(H,21,22) |
InChIキー |
GKNZQLDEDRKBKQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=C(N(N=C2)C3=CC=C(C=C3)C(=O)O)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(3-Fluorophenyl)-6-(4-propoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14942914.png)

![1-(4-Chlorophenyl)-3-{4-[2-(3-fluorophenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B14942925.png)
![N-(4-chlorophenyl)-5-methyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14942929.png)

![5-[(4-methylphenyl)sulfanyl]naphtho[1,2,3-cd]indol-6(2H)-one](/img/structure/B14942951.png)
![diethyl (6E)-4-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-methyl-6-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}cyclohexane-1,3-dicarboxylate](/img/structure/B14942959.png)

![4,8-dimethoxy-1H-[1,3]dioxolo[4,5-f]benzotriazole](/img/structure/B14942979.png)
![1-(2-chlorobenzyl)-3-hydroxy-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B14942996.png)

![Ethyl 5-{1-(1,3-benzodioxol-5-yl)-3-[(4-fluorobenzyl)amino]-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B14943008.png)
![1,3-diamino-10-(3-bromophenyl)-9-oxo-6,8,9,10-tetrahydro-7H-chromeno[3,2-c]pyridine-4-carbonitrile](/img/structure/B14943015.png)
